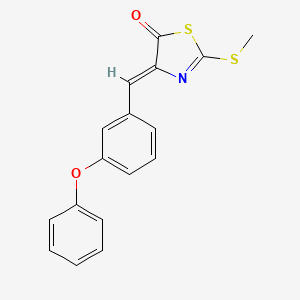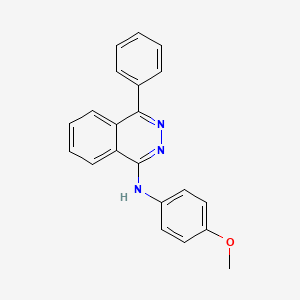
5-(5-benzoyl-2-thienyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-benzoyl-2-thienyl)pentanoic acid, commonly known as BTPA, is a synthetic compound that has gained popularity in the field of scientific research due to its unique properties. BTPA belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to possess anti-inflammatory, analgesic, and antipyretic properties. The compound has been extensively studied for its potential applications in the fields of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of BTPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, BTPA reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
BTPA has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTPA has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, BTPA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTPA in lab experiments is its well-established anti-inflammatory properties. The compound has been extensively studied and has been shown to be effective in reducing inflammation in various animal models. In addition, BTPA is relatively easy to synthesize and is commercially available, making it readily accessible for researchers.
One of the limitations of using BTPA in lab experiments is its potential toxicity. The compound has been shown to have hepatotoxicity and nephrotoxicity in some animal models, which may limit its use in certain applications. In addition, the mechanism of action of BTPA is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
Despite the potential limitations, BTPA remains a promising candidate for further research. Future studies could focus on elucidating the mechanism of action of BTPA and identifying its potential applications in the fields of medicine and biochemistry. In addition, further studies could investigate the potential toxicity of BTPA and identify ways to mitigate any adverse effects. Finally, future studies could explore the potential synergistic effects of BTPA with other compounds, which may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of BTPA is a complex process that involves several steps. The most common method for synthesizing BTPA involves the reaction of 2-thiophenecarboxylic acid with benzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then reacted with pentanoic acid to yield BTPA. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
BTPA has been extensively studied for its potential applications in the fields of medicine and biochemistry. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. BTPA has also been studied for its potential applications in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
5-(5-benzoylthiophen-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c17-15(18)9-5-4-8-13-10-11-14(20-13)16(19)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFYCQQEJUIOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Benzoyl-2-thienyl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5122207.png)
![2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B5122211.png)
![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)
![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)

![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)